[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride
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Overview
Description
[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused to a pyridine ring, with a methanamine group attached to the pyridine ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Quinoline and Pyridine Rings: The quinoline and pyridine rings can be coupled through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid and halide derivatives.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can occur at the quinoline or pyridine rings, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions ortho or para to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Dihydroquinoline, tetrahydroquinoline, and dihydropyridine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline ring in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.
Pyridine: A basic heterocyclic organic compound with a structure similar to the pyridine ring in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.
Methanamine: A simple amine with a structure similar to the methanamine group in [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine.
Uniqueness
The uniqueness of [6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine lies in its combined structure of quinoline, pyridine, and methanamine groups. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3.2ClH/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18;;/h1-2,4,6-8,11H,3,5,9-10,16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAANGCNXIRPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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